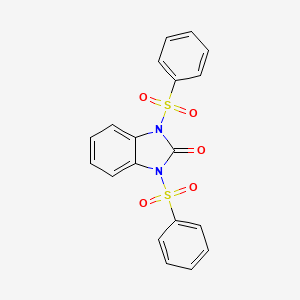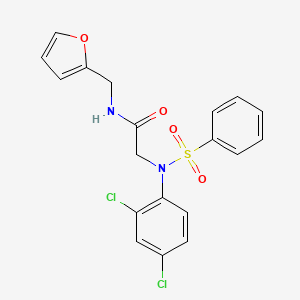![molecular formula C19H15ClN2O3S B3503254 N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503254.png)
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which play a critical role in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in memory and cognitive function.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In animal models, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to enhance memory and cognitive function by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly potent and selective compound, making it an ideal tool for studying the role of HDACs and PKC in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments.
One limitation of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is its potential toxicity. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce liver toxicity in animal models, which may limit its clinical applications. Additionally, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has a relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of analogs of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states, such as cardiovascular disease and diabetes. Finally, the potential applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in combination therapy with other anticancer agents should be explored further.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is a highly potent and selective compound with potential applications in cancer research and neuroscience research. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its ease of synthesis and high potency. However, its potential toxicity and short half-life may limit its clinical applications. Future research should focus on the development of analogs with improved pharmacokinetic properties and the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various research fields. One of the most significant applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is in cancer research. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been studied for its potential applications in neuroscience research. It has been shown to enhance memory and cognitive function in animal models, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-11-5-7-13-18(16)21-19(23)15-10-4-6-12-17(15)22-26(24,25)14-8-2-1-3-9-14/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPAPZFJQAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-1-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}methyl)-3,4-dihydroisoquinoline](/img/structure/B3503177.png)
![10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3503187.png)

![methyl {1-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3503190.png)
![4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B3503198.png)
![N-(4-acetylphenyl)-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3503202.png)
![ethyl 5,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3503207.png)
![N-cyclopentyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3503216.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B3503224.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3503230.png)
![ethyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3503239.png)

![N-(3-bromophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3503263.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3503269.png)